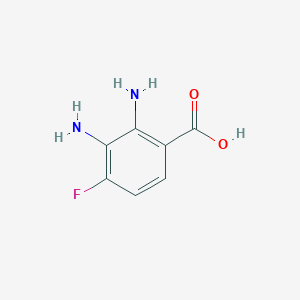

2,3-Diamino-4-fluorobenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-diamino-4-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,9-10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMFAAFPJFAAOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)N)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 2,3 Diamino 4 Fluorobenzoic Acid

Reactions Involving Amino Functional Groups

The two adjacent amino groups in 2,3-diamino-4-fluorobenzoic acid are nucleophilic and are the primary sites for a variety of chemical transformations. Their reactivity is characteristic of aromatic amines, leading to oxidation, acylation, and condensation products.

Oxidation Reactions of Aromatic Amines

The oxidation of o-phenylenediamine (B120857) derivatives is a well-established route to forming phenazine (B1670421) structures. rsc.orgnih.gov In the presence of an oxidizing agent, the two amino groups of a second molecule of the diamine can condense with the first, leading to the formation of 2,3-diaminophenazine. acs.org For this compound, oxidation is expected to yield the corresponding substituted diaminophenazine. nih.gov Various oxidants, including hydrogen peroxide and ferric chloride, can facilitate this transformation. nih.govresearchgate.net The reaction generally proceeds through the formation of reactive intermediates that undergo intermolecular condensation.

Table 1: Representative Oxidation Reactions of o-Phenylenediamine Derivatives

| Reactant | Oxidizing Agent | Major Product | Reference |

|---|---|---|---|

| o-Phenylenediamine | Hydrogen Peroxide (H₂O₂) | 2,3-Diaminophenazine | nih.gov |

| p-Chloro-o-phenylenediamine | Hydrogen Peroxide (H₂O₂) | 2,3-Diamino-7-chlorophenazine | nih.gov |

Reduction Chemistry of Related Nitro Precursors

The synthesis of this compound typically involves the reduction of a corresponding dinitro or nitro-amino precursor. A common synthetic strategy begins with the nitration of a fluorinated benzoic acid derivative, followed by the reduction of the nitro groups. googleapis.com For instance, 4-fluoro-2,3-dinitrobenzoic acid can be reduced to this compound. This reduction can be achieved through various methods, including catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or with metal-based reducing agents such as stannous chloride in an acidic medium. googleapis.com

A plausible synthetic pathway could involve the nitration of 4-fluorobenzoic acid to introduce nitro groups at the 2 and 3 positions, followed by a reduction step. googleapis.com The choice of reducing agent and reaction conditions is crucial to ensure the complete conversion of the nitro groups without affecting the carboxylic acid or the fluorine substituent.

Table 2: Typical Reduction Methods for Nitroaromatic Compounds

| Nitro Precursor | Reducing Agent/Catalyst | Product | Reference |

|---|---|---|---|

| 3,5-Dinitro-4-fluorobenzoic acid | H₂ gas, Pd/C catalyst | 3,5-Diamino-4-fluorobenzoic acid | googleapis.com |

| 2-Nitroanilines | Iron powder, NH₄Cl, Formic acid | Benzimidazoles (via in situ reduction and cyclization) | organic-chemistry.org |

Acylation and Amide Formation

The amino groups of this compound are readily acylated by reacting with acylating agents such as acid chlorides or acid anhydrides to form the corresponding amides. Due to the presence of two amino groups, mono- or di-acylation is possible, and the reaction conditions can be controlled to favor one over the other. The relative reactivity of the two amino groups can be influenced by steric and electronic factors. In some cases, selective acylation of one amino group can be achieved, which is a valuable strategy in the synthesis of more complex molecules. nih.gov The use of coupling agents like HBTU or HATU can also facilitate amide bond formation between the amino groups and a carboxylic acid. acs.orgnih.gov

Table 3: Examples of Acylation Reactions of Diamino Compounds

| Diamino Compound | Acylating Agent/Coupling Reagent | Product | Reference |

|---|---|---|---|

| 3,4-Diaminobenzoic acid | Fmoc-amino acids / HATU | 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids | acs.orgnih.gov |

| 2,6-Diaminopimelic acid | Various acyl chlorides | Mono-N-acyl-2,6-diaminopimelic acid derivatives | nih.gov |

Condensation Reactions Leading to Heterocyclic Systems

The ortho-diamine functionality of this compound makes it an excellent precursor for the synthesis of heterocyclic compounds, most notably benzimidazoles. Condensation with carboxylic acids or their derivatives (such as aldehydes, esters, or nitriles) under acidic or thermal conditions leads to the formation of a five-membered imidazole (B134444) ring fused to the benzene (B151609) ring. scispace.comjchemrev.com For example, reaction with formic acid would yield a 4-fluoro-1H-benzimidazole-7-carboxylic acid. The reaction with other carboxylic acids would result in 2-substituted benzimidazole (B57391) derivatives. Microwave-assisted synthesis has been shown to be an efficient method for these types of condensations. jchemrev.com

Table 4: Synthesis of Benzimidazoles from o-Phenylenediamines

| o-Phenylenediamine Derivative | Reagent | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| 1,2-Diaminobenzene | Carboxylic acids | Polyphosphoric acid (PPA) / Microwave | 2-Substituted benzimidazoles | jchemrev.com |

| 1,2-Diaminobenzene | Aldehydes | Cobalt (II) chloride hexahydrate | 2-Aryl benzimidazoles | jchemrev.com |

| 4-Substituted-1,2-diaminobenzene | Carbon disulfide | Potassium hydroxide (B78521) | Substituted benzimidazole-2-thiones | mdpi.com |

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group of this compound can undergo reactions typical of this functional group, such as esterification and amidation. These reactions allow for further functionalization of the molecule at the carboxyl position.

Esterification and Amidation Reactions

The carboxylic acid group can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst. For example, reaction with methanol (B129727) would yield methyl 2,3-diamino-4-fluorobenzoate. Selective esterification of the carboxylic acid in the presence of the amino groups can be challenging but is achievable under specific conditions. google.com

Similarly, the carboxylic acid can be converted to an amide by reaction with an amine, typically in the presence of a coupling agent to activate the carboxyl group. This allows for the introduction of a wide variety of substituents. The reaction of the carboxylic acid with an external amine to form an amide competes with the potential for intramolecular reactions or polymerization, where the amino groups of one molecule react with the carboxylic acid of another. Careful selection of reaction conditions and protecting group strategies may be necessary to achieve the desired outcome.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,3-Diaminophenazine |

| 4-Fluoro-2,3-dinitrobenzoic acid |

| 4-Fluorobenzoic acid |

| 3,5-Dinitro-4-fluorobenzoic acid |

| 3,5-Diamino-4-fluorobenzoic acid |

| 3-Nitro phthalic acid |

| 2,3-Diamino benzoic acid methyl ester |

| 3,4-Diaminobenzoic acid |

| 2,6-Diaminopimelic acid |

| 4-Fluoro-1H-benzimidazole-7-carboxylic acid |

| Methyl 2,3-diamino-4-fluorobenzoate |

| p-Chloro-o-phenylenediamine |

| 2,3-Diamino-7-chlorophenazine |

| o-Phenylenediamine |

| 1,2-Diaminobenzene |

| 2-Substituted benzimidazoles |

| 2-Aryl benzimidazoles |

| Benzimidazole-2-thiones |

| 2-([4-¹⁸F]Fluorophenyl)benzimidazole |

| Fmoc-amino acids |

| 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids |

| Mono-N-acyl-2,6-diaminopimelic acid derivatives |

| N-phenyl-2-bromoacetamide |

| Bromoacetyl bromide |

Decarboxylation Pathways and Related Transformations

The decarboxylation of diaminobenzoic acids, which involves the removal of the carboxyl (-COOH) group, is a significant transformation pathway. doubtnut.com For the six isomers of diaminobenzoic acid, decarboxylation yields three distinct amine products, indicating that the initial positioning of the substituents dictates the final structure. doubtnut.comyoutube.com In the case of this compound, thermal decomposition would lead to the loss of carbon dioxide and the formation of 3-fluoro-1,2-benzenediamine.

Computational studies on related perfluoroalkyl carboxylic acids (PFCAs) show that thermal decomposition is initiated by the cleavage of the weakest bond. nih.gov For PFCAs, the weakest bond is typically the C-C bond between the alpha- and beta-carbons of the perfluorinated backbone. nih.gov While not a perfluorinated compound, the principles of bond dissociation energy are critical. The thermal decomposition of diazonium salts derived from aminobenzoic acids, a related transformation, also results in the loss of the carboxyl functionality, as seen in the synthesis of p-fluorobenzoic acid from p-carbethoxybenzenediazonium fluoborate. orgsyn.org

A related and synthetically valuable transformation is halodecarboxylation, where the carboxylic acid group is replaced by a halogen. acs.orgnih.gov This process can provide access to aryl halides that may be difficult to synthesize through direct electrophilic halogenation. acs.orgprinceton.edu General catalytic methods for the direct decarboxylative halogenation of (hetero)aryl carboxylic acids have been developed, proceeding through an aryl radical intermediate. princeton.edu These methods are often robust and can be applied to a broad scope of substrates, including those with various substituents. princeton.edu

Salt Formation and Co-crystallization Studies

The presence of both an acidic carboxylic acid group and basic amino groups makes this compound a prime candidate for forming molecular salts and co-crystals. Co-crystallization is a technique used to modify the physical properties of solid materials, such as solubility and stability. mdpi.com The formation of a salt versus a co-crystal is often predicted by the difference in pKa values (ΔpKa) between the protonated base and the acid; a ΔpKa greater than 2 or 3 typically results in salt formation. mdpi.com

Studies on related molecules demonstrate this principle. For instance, fluorobenzoic acids have been successfully co-crystallized with various organic molecules, including theophylline (B1681296) and lamotrigine. mdpi.comresearchgate.net The interaction patterns in these multi-component systems are often governed by robust hydrogen bonding between the carboxylic acid and basic functional groups on the co-former molecule. eurjchem.comresearchgate.net In the case of 4-fluorobenzoic acid co-crystallized with 2-aminobenzothiazol, the crystal structure is stabilized by a network of N–H···O and O–H···O hydrogen bonds, forming supramolecular structures. eurjchem.com Similarly, sodium salts of halogenated benzoic acids, such as sodium 4-bromo-3-fluorobenzoate, are readily formed by reacting the parent acid with a base like sodium hydroxide. ontosight.ai

The table below summarizes findings from co-crystallization studies involving fluorobenzoic acids and other related aromatic compounds, illustrating common co-formers and the resulting structures.

| Aromatic Acid | Co-former | Resulting System | Key Interactions | Reference |

| 4-Fluorobenzoic Acid | 2-Aminobenzothiazol | Co-crystal | N–H···O, O–H···O Hydrogen Bonds | eurjchem.com |

| Fluorobenzoic Acids | Theophylline | Co-crystals | Hydrogen Bonding | mdpi.com |

| 4-Fluorobenzoic Acid | Acridine (B1665455) | Co-crystal & Salt | Acid-Base Interactions, Hydrogen Bonding | researchgate.net |

| Various Carboxylic Acids | 2,4-Diamino-6-phenyl-1,3,5-triazine | Salts & Co-crystals | Homomeric & Heteromeric Ring Motifs | researchgate.net |

Reactivity of the Fluorine Substituent on the Aromatic Ring

The fluorine atom at the 4-position of this compound significantly influences the molecule's reactivity, particularly in substitution reactions on the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Aromatic Systems

Nucleophilic aromatic substitution (SNAr) is a key reaction for fluorinated aromatic compounds. The generally accepted mechanism involves a two-step addition-elimination process. core.ac.uklibretexts.org In the first, rate-determining step, a nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine), forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orgstackexchange.com In the second, faster step, the leaving group is eliminated, and the aromaticity of the ring is restored. stackexchange.com

Fluorine's high electronegativity makes it an excellent leaving group in SNAr reactions, often more so than other halogens like chlorine or bromine. stackexchange.com This is because its strong inductive electron-withdrawing effect stabilizes the negative charge of the Meisenheimer intermediate, thereby lowering the activation energy of the rate-determining step. stackexchange.com The reactivity of fluorinated arenes in SNAr reactions is enhanced by the presence of electron-withdrawing groups positioned ortho and/or para to the fluorine atom, as these groups further stabilize the anionic intermediate. core.ac.ukstrath.ac.uk For this compound, the carboxylic acid group acts as an electron-withdrawing group, activating the ring for SNAr, while the electron-donating amino groups have a deactivating effect. However, the inherent reactivity of the C-F bond in SNAr processes remains a significant feature of the molecule. ekb.eg

Influence of Fluorine on Electrophilic Aromatic Substitution

The fluorine substituent exerts a dual electronic effect in electrophilic aromatic substitution (SEAr). It has a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, which deactivates the aromatic ring towards attack by electrophiles. core.ac.uk Simultaneously, it has a weaker electron-donating resonance effect (+M) by donating its lone pair electrons, which directs incoming electrophiles to the ortho and para positions. core.ac.uk

Mechanistic Investigations of Key Chemical Transformations

Understanding the mechanisms of the chemical transformations of this compound requires detailed kinetic and thermodynamic studies.

Reaction Kinetics and Thermodynamic Considerations

Kinetic studies are crucial for elucidating reaction mechanisms. For the SNAr reaction, the rate is determined by the first step—the formation of the Meisenheimer complex. stackexchange.com Therefore, the reaction rate is highly sensitive to the electronic properties of the other substituents on the aromatic ring, which affect the stability of this intermediate. stackexchange.com Detailed kinetic analyses, including steady-state and transient-state studies, can provide insight into multi-step reaction pathways, as demonstrated in studies of enzyme inhibition by benzoic acid hydrazide analogs. nih.gov

Thermodynamic considerations, such as bond dissociation energies, are fundamental to predicting reaction pathways, particularly in thermal decomposition and decarboxylation reactions. nih.gov Computational methods like Density Functional Theory (DFT) are powerful tools for calculating these energies and modeling reaction mechanisms. nih.govbohrium.com For example, DFT calculations have been used to investigate the thermal decomposition of perfluoroalkyl ether carboxylic acids by identifying the weakest bonds and most likely fragmentation pathways. nih.gov Similarly, the thermodynamics of salt and co-crystal formation are governed by the relative stability of the resulting crystal lattice and the interactions between the constituent molecules. mdpi.com The study of these kinetic and thermodynamic factors provides a deeper understanding of the reactivity of this compound and allows for the prediction and control of its chemical transformations.

Elucidation of Intermediates and Transition States

The chemical transformation of this compound, particularly in the synthesis of heterocyclic systems like quinoxalines and benzimidazoles, proceeds through a series of reactive intermediates and transition states. Understanding these transient species is crucial for optimizing reaction conditions and predicting product outcomes. The elucidation often relies on a combination of mechanistic studies, spectroscopic analysis, and computational modeling of analogous systems.

The primary pathway for forming new heterocyclic rings from this compound is through cyclocondensation reactions. These reactions typically involve the sequential formation of carbon-nitrogen bonds, leading to cyclic intermediates that subsequently aromatize.

Cyclocondensation with α-Dicarbonyl Compounds: Quinoxaline (B1680401) Formation

A widely used method for synthesizing quinoxaline derivatives is the condensation of an o-phenylenediamine with an α-dicarbonyl compound. sapub.orgmdpi.com For this compound, this reaction is expected to proceed through well-defined intermediates.

Schiff Base Formation: The initial step involves the nucleophilic attack of one of the amino groups on a carbonyl carbon of the dicarbonyl compound. This is followed by dehydration to form a Schiff base (or imine) intermediate. The presence of the electron-withdrawing fluorine and carboxylic acid groups can influence the nucleophilicity of the adjacent amino groups, affecting the rate of this initial condensation.

Aromatization: The resulting 1,2-dihydroquinoxaline intermediate is typically unstable and readily undergoes dehydration or oxidation to yield the final, stable aromatic quinoxaline-carboxylic acid product.

Computational studies on analogous cyclocondensation reactions provide insight into the energetics of these steps. The transition states involve significant geometric rearrangement as the linear precursor adopts a cyclic conformation.

Interactive Table 1: Calculated Parameters for a Model Quinoxaline Cyclization Reaction

The following table presents hypothetical, yet representative, data based on DFT (Density Functional Theory) calculations for the cyclization of an o-phenylenediamine with glyoxal, illustrating the key energetic features of the transition states.

| Reaction Step | Intermediate/Transition State | Key Feature | Calculated Activation Energy (kcal/mol) |

| 1. Condensation | Schiff Base Formation (TS1) | C-N bond formation, H₂O loss | 15-20 |

| 2. Cyclization | Dihydroquinoxaline Formation (TS2) | Intramolecular C-N bond formation | 25-30 |

| 3. Aromatization | Dehydration/Oxidation (TS3) | C-O or C-H bond cleavage | 5-10 |

Note: This data is illustrative for a model system and actual values for this compound may vary.

Cyclocondensation with Aldehydes: Benzimidazole Formation

The reaction of this compound with aldehydes provides a pathway to 4-fluoro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid derivatives. jscimedcentral.comnih.gov This transformation also proceeds through distinct intermediates.

Schiff Base Intermediate: Similar to quinoxaline synthesis, the first step is the formation of a Schiff base between one of the amino groups of the diamine and the aldehyde.

Cyclization to Dihydro-Intermediate: The second amino group then performs an intramolecular nucleophilic attack on the imine carbon of the Schiff base. This ring-closing step forms a five-membered dihydro-intermediate (an imidazoline (B1206853) derivative).

Oxidative Aromatization: The dihydro-intermediate must undergo oxidation (dehydrogenation) to form the aromatic imidazole ring. This step often requires an external oxidizing agent or can occur in the presence of air, and sometimes involves a catalyst like zinc triflate. jscimedcentral.com

The transition state for the cyclization step involves the formation of the five-membered ring, which has its own characteristic strain and energetic profile compared to the six-membered ring in quinoxaline synthesis.

Interactive Table 2: Spectroscopic Evidence for Intermediates in Benzimidazole Synthesis

Spectroscopic methods are invaluable for detecting transient species. The table below outlines expected spectroscopic shifts during the reaction of an o-phenylenediamine with an aldehyde.

| Species | Spectroscopic Method | Key Observable Change |

| Starting Diamine | ¹H NMR | Peaks for -NH₂ protons (e.g., broad singlet) |

| IR | N-H stretching vibrations (~3300-3500 cm⁻¹) | |

| Schiff Base Intermediate | ¹H NMR | Disappearance of one -NH₂ signal, appearance of an imine C-H proton signal |

| IR | Appearance of a C=N stretching vibration (~1640-1690 cm⁻¹) | |

| Final Benzimidazole | ¹H NMR | Disappearance of all -NH₂ signals, appearance of aromatic and N-H (imidazole) protons |

| IR | Broad N-H stretch for the imidazole ring |

Note: The exact positions of peaks and vibrations will be influenced by the specific substituents and solvent used.

The elucidation of these intermediates and transition states is fundamental to understanding the reactivity of this compound. While direct experimental observation of transition states is challenging, their properties are often inferred from kinetic studies and supported by increasingly sophisticated computational models, which together provide a detailed picture of the reaction landscape.

Derivatives and Analogues of 2,3 Diamino 4 Fluorobenzoic Acid

Ester Derivatives and Their Synthetic Utility (e.g., Methyl 2,3-Diamino-4-fluorobenzoate)

Esterification of 2,3-diamino-4-fluorobenzoic acid, commonly yielding derivatives like Methyl 2,3-diamino-4-fluorobenzoate, is a fundamental transformation that enhances the compound's utility in subsequent synthetic steps. The ester group can modulate the reactivity of the molecule and is often a key intermediate in the synthesis of more complex structures.

One of the primary applications of these ester derivatives is in the construction of heterocyclic cores. For instance, Methyl 2,3-diamino-4-fluorobenzoate is a precursor in the synthesis of benzimidazole (B57391) derivatives. The cyclization of this compound with ethylating agents, often in a solvent like DMSO at elevated temperatures (e.g., 60°C), leads to the formation of the benzimidazole ring. The efficiency of this cyclization can be influenced by the presence and nature of substituents on the benzene (B151609) ring. Purification of the resulting benzimidazole intermediates is typically achieved through silica (B1680970) gel column chromatography, with high yields often reported.

| Derivative | Starting Material | Reagents/Conditions | Application | Reference |

| Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate | Methyl 2,3-diamino-4-fluorobenzoate | Ethylating agents, DMSO, 60°C | Synthesis of benzimidazoles |

Amide Derivatives and Their Structural Diversity

The presence of a carboxylic acid and two amino groups in this compound allows for the synthesis of a wide variety of amide derivatives. These derivatives exhibit significant structural diversity, which can be achieved by reacting the carboxylic acid with various amines or by acylating the amino groups.

The synthesis of amide derivatives often involves the use of condensing agents to facilitate the formation of the amide bond. For example, 3-nitro-4-chlorobenzoic acid can be reacted with N,N'-diisopropylcarbodiimide (DIC) as a condensing agent and 1-hydroxybenzotriazole (B26582) (HOBt) as a condensation activator to form an intermediate ester, which then reacts with an aniline (B41778) to produce the corresponding amide. google.com A similar strategy can be applied to this compound to generate a diverse library of amide derivatives. The choice of the amine component allows for the introduction of various functionalities and structural motifs, leading to a wide range of compounds with potentially different chemical and physical properties.

Heterocyclic Compounds Derived from this compound Scaffolds

The vicinal diamino functionality of this compound is a key feature that enables its use as a scaffold for the synthesis of various nitrogen-containing heterocyclic compounds. These heterocyclic systems are of great interest due to their prevalence in biologically active molecules.

Synthesis of Quinazoline and Pyrido[2,3-d]pyrimidine Derivatives

Quinazolines and their bioisosteres, pyrido[2,3-d]pyrimidines, are important classes of heterocyclic compounds with a broad spectrum of biological activities. The synthesis of these derivatives often utilizes precursors derived from anthranilic acid. nih.govnih.gov For instance, 2,4-diaminoquinazoline derivatives can be synthesized through acylation and ring-closure reactions starting from appropriately substituted benzoic acids like 3-cyano-4-fluorobenzoic acid. researchgate.net

The general strategy involves the condensation of the diamino functionality with a suitable one-carbon or three-carbon building block. For quinazolines, this can involve reaction with reagents like formamidine (B1211174) or orthoesters. organic-chemistry.org For pyrido[2,3-d]pyrimidines, the synthesis can be achieved through multi-component reactions, for example, by reacting an aminouracil with malononitrile (B47326) and an aromatic aldehyde. scirp.org These reactions can be facilitated by microwave irradiation or the use of catalysts like diammonium hydrogen phosphate. scirp.org

| Heterocycle | Starting Material Precursor | Key Reaction Type | Reference |

| Quinazoline | 3-Cyano-4-fluorobenzoic acid | Acylation and ring-closure | researchgate.net |

| Pyrido[2,3-d]pyrimidine | 4(6)-Aminouracil, malononitrile, aromatic aldehyde | One-pot three-component reaction | scirp.org |

Formation of Other Nitrogen-Containing Heterocycles (e.g., indole (B1671886) derivatives, fluoroacridines)

The versatile reactivity of the this compound scaffold extends to the synthesis of other significant nitrogen-containing heterocycles.

Indole derivatives are a prominent class of heterocycles with widespread applications in medicinal chemistry. openmedicinalchemistryjournal.com While direct synthesis from this compound is less common, related anthranilic acid derivatives are used in various indole syntheses. For example, the cyanide-catalyzed imino-Stetter reaction of aldimines derived from 2-aminocinnamic acid derivatives can lead to the formation of indole-3-acetic acid derivatives. researchgate.net

Fluoroacridines represent another important class of heterocyclic compounds. The synthesis of acridine (B1665455) derivatives often involves the condensation of an anthranilic acid derivative with a cyclohexanone, followed by cyclization. researchgate.net By extension, this compound or its derivatives could serve as precursors for the synthesis of novel fluoroacridine structures.

Incorporation into Polycyclic Aromatic Systems (e.g., 1,2,3,4-tetrahydroacridine (B1593851) derivatives)

The this compound moiety can be incorporated into larger, polycyclic aromatic systems, such as 1,2,3,4-tetrahydroacridine derivatives. These compounds are of interest, for instance, as potential inhibitors of cholinesterases. nih.govthieme-connect.com The synthesis of these complex molecules often involves the reaction of an activated fluorobenzoic acid with diamino derivatives of 1,2,3,4-tetrahydroacridine. nih.gov This approach allows for the generation of hybrid molecules that combine the structural features of both the fluorobenzoic acid and the tetrahydroacridine core.

Analogues with Varied Substitution Patterns (e.g., 2,3-diamino-5-fluorobenzoic acid, 3,5-diamino-4-chloro-benzoic acid)

The synthesis and study of analogues of this compound with different substitution patterns on the aromatic ring provide valuable insights into structure-activity relationships.

2,3-Diamino-5-fluorobenzoic acid is a constitutional isomer of the parent compound where the fluorine atom is at the 5-position. This positional change can influence the electronic properties and reactivity of the molecule. This compound is commercially available and can be used as a building block for the synthesis of various derivatives in a similar fashion to its 4-fluoro counterpart. azurewebsites.netsigmaaldrich.com

3,5-Diamino-4-chloro-benzoic acid and its esters are another class of analogues where the fluorine is replaced by chlorine and the amino groups are at the 3- and 5-positions. The synthesis of its isobutyl ester, for example, can be achieved through a three-step industrial process involving nitration of chlorodracylic acid, followed by esterification and subsequent reduction of the nitro groups to amino groups. google.com These chloro-substituted analogues can serve as intermediates in the synthesis of polymers and other biologically active compounds. smolecule.com

| Analogue | Key Structural Difference from this compound | Synthetic Precursor Example | Reference |

| 2,3-Diamino-5-fluorobenzoic acid | Fluorine at position 5 | Commercially available | azurewebsites.netsigmaaldrich.com |

| 3,5-Diamino-4-chloro-benzoic acid isobutyl ester | Chlorine at position 4, amino groups at positions 3 and 5 | Chlorodracylic acid | google.com |

Applications As a Synthetic Building Block and Intermediate in Chemical Research

Role in the Synthesis of Complex Organic Molecules

The distinct arrangement of functional groups in 2,3-diamino-4-fluorobenzoic acid allows it to participate in a variety of chemical reactions, rendering it a crucial intermediate for constructing intricate molecular architectures. The presence of two vicinal amino groups facilitates the formation of heterocyclic rings, a common structural motif in many biologically active compounds. For instance, these amino groups can undergo condensation reactions with suitable reagents to form imidazole (B134444), quinoxaline (B1680401), or other nitrogen-containing heterocyclic systems.

Furthermore, the carboxylic acid group can be readily converted into other functional groups such as esters, amides, or acid halides, providing additional handles for molecular elaboration. The fluorine atom, a common substituent in modern pharmaceuticals, can influence the compound's metabolic stability, binding affinity to biological targets, and lipophilicity. cymitquimica.com The strategic placement of these functional groups makes this compound a key starting material for the synthesis of complex organic molecules with tailored properties.

Precursor for Pharmacologically Relevant Scaffolds

The molecular framework of this compound serves as a valuable scaffold for the development of new therapeutic agents and agrochemicals. Its ability to be transformed into a variety of heterocyclic structures is particularly relevant in these fields.

Building Block for Drug Candidate Synthesis

In medicinal chemistry, the development of novel drug candidates often relies on the synthesis of diverse molecular libraries. This compound is an attractive starting material for this purpose due to its potential to generate compounds with a wide range of biological activities. For example, it can be utilized in the synthesis of benzimidazole (B57391) derivatives, which are known to exhibit a broad spectrum of pharmacological properties.

Research has shown that derivatives of this compound are involved in the synthesis of benzothiazole (B30560) derivatives that have shown potential in the treatment of cervical cancer. These derivatives can induce apoptosis and cause cell cycle arrest in cancer cells. Additionally, the core structure can be incorporated into molecules designed to inhibit specific enzymes or modulate receptor activity. The presence of the fluorine atom is particularly advantageous, as it can enhance the potency and pharmacokinetic profile of drug candidates. mdpi.com

Intermediate in Agrochemical Research

The principles of rational molecular design that apply to pharmaceuticals are also relevant to the development of new agrochemicals, such as herbicides, insecticides, and fungicides. precedenceresearch.com Fluorinated compounds, in particular, have found widespread use in this industry due to their enhanced biological activity and stability. cymitquimica.com this compound can serve as a precursor to novel agrochemical candidates. By incorporating this building block into larger molecules, chemists can systematically explore the structure-activity relationships of new classes of compounds, aiming to develop more effective and environmentally benign crop protection agents. precedenceresearch.com For instance, the triazole nucleus, which can be synthesized from diamino compounds, is a key feature in many successful fungicides. researchgate.net

Contribution to Advanced Materials Chemistry

The unique chemical structure of this compound also lends itself to applications in the field of materials science, particularly in the synthesis of polymers and functionalized materials.

Monomer or Component in Polymer Synthesis

The difunctional nature of this compound, with its amino and carboxylic acid groups, makes it a suitable monomer for polymerization reactions. It can undergo condensation polymerization with other monomers to form polyamides or polyimides. The incorporation of the fluorine atom into the polymer backbone can impart desirable properties such as thermal stability, chemical resistance, and low dielectric constant. These properties are highly sought after for applications in high-performance plastics, electronics, and aerospace materials. For example, polybenzimidazoles, which can be synthesized from aromatic diamines, are known for their exceptional thermal and chemical stability. kpi.ua

Development of Functionalized Materials

Beyond its use as a monomer, this compound can be used to modify the surfaces of materials or to create functionalized materials with specific properties. The amino groups can be used to graft the molecule onto surfaces, while the carboxylic acid and fluorine atom can be used to tune the surface energy, hydrophobicity, or reactivity of the material. This approach can be used to develop a wide range of functionalized materials, including sensors, catalysts, and specialized coatings. chemicalbook.com

Utilization in Specialty Chemical Production

This compound serves as a specialized building block in the synthesis of high-performance polymers and agrochemicals. Its unique structure, featuring vicinal amino groups, a carboxylic acid function, and a fluorine atom, allows for its incorporation into polymeric chains and complex organic molecules designed for specific, high-value applications.

The primary application in this domain is in the production of fluorinated polybenzimidazoles (PBIs). PBIs are a class of high-performance polymers known for their exceptional thermal and chemical stability. The inclusion of fluorine atoms, contributed by monomers like this compound, can enhance properties such as solubility, flame retardancy, and oxidative stability of the resulting polymer. The synthesis of PBIs typically involves the polycondensation of a tetra-amino compound with a dicarboxylic acid or its derivative. However, self-polymerizable AB-type monomers, such as this compound, can also be utilized, where the amino groups of one monomer react with the carboxylic acid group of another. For instance, the reaction between a diamine and a fluorobenzoic acid derivative in a medium like polyphosphate ester results in the formation of a polybenzimidazole backbone. kpi.ua

In the field of agrochemicals, fluorinated benzoic acid derivatives are important intermediates in the synthesis of modern pesticides. google.comgoogle.com The presence of a fluorine atom can significantly modify the biological activity of a molecule. While specific examples detailing the use of this compound in commercial pesticides are not prevalent in public literature, its structural motifs are found in patented pesticidal compounds, such as isoxazoline-substituted benzamides. google.com The diamino functionality offers synthetic handles for constructing more complex heterocyclic systems often required for potent biological activity.

Table 1: Applications of this compound in Specialty Chemical Production

| Product Class | Specific Product Example | Role of this compound | Resulting Property Enhancement |

| High-Performance Polymers | Fluorinated Polybenzimidazoles (PBIs) | AB-type monomer for polycondensation | Improved thermal stability, chemical resistance, and solubility |

| Agrochemicals | Pesticide Intermediates | Precursor for complex heterocyclic systems | Modification of biological activity and potency |

Emerging Research Applications in Organic Synthesis

The unique arrangement of functional groups in this compound makes it a versatile precursor in emerging areas of organic synthesis, particularly for the construction of novel heterocyclic compounds. sioc-journal.cnnih.gov The adjacent amino groups are perfectly positioned for cyclocondensation reactions with a variety of electrophilic partners to form fused five- and six-membered rings.

A significant area of research is the synthesis of fluorinated benzimidazole derivatives. researchgate.net Benzimidazoles are a critical scaffold in medicinal chemistry, and the introduction of fluorine can modulate a compound's metabolic stability and binding affinity. mdpi.comnih.gov The reaction of this compound with aldehydes or carboxylic acids (or their derivatives) under acidic conditions leads to the formation of 2-substituted-4-fluoro-1H-benzo[d]imidazole-7-carboxylic acids. For example, condensation with various carboxylic acids in the presence of a dehydrating agent like polyphosphoric acid is a common method for constructing the benzimidazole ring system. kpi.ua Recent studies have also explored the synthesis of fluorinated (benzo[d]imidazol-2-yl)methanols from fluorinated 1,2-diaminobenzenes, highlighting the utility of these precursors. mdpi.com

Furthermore, the diamino benzoic acid structure is a precursor for other important heterocyclic systems. For instance, reaction with dicarbonyl compounds can lead to the formation of quinoxaline derivatives, which also have applications in materials science and pharmaceuticals. The presence of the fluorine atom and the carboxylic acid group on the resulting heterocycle provides further opportunities for diversification and fine-tuning of the molecule's properties.

Recent advances in catalysis, such as the use of N-heterocyclic carbenes (NHCs) and organometallic catalysts, are expanding the synthetic possibilities for building blocks like this compound. nih.govlibretexts.org These modern catalytic methods can enable the construction of complex molecular architectures under milder conditions and with higher selectivity, opening new avenues for the application of this versatile compound in the synthesis of novel organic materials and bioactive molecules.

Table 2: Research Applications in the Synthesis of Heterocyclic Compounds

| Target Heterocycle | Reactant Partner | General Reaction Type | Significance of Product |

| Fluorinated Benzimidazoles | Carboxylic Acids, Aldehydes | Cyclocondensation | Core scaffold in medicinal chemistry with modulated properties |

| Fluorinated Quinoxalines | 1,2-Dicarbonyl Compounds | Condensation | Building blocks for functional materials and pharmaceuticals |

| Fluorinated Benzotriazoles | Nitrous Acid | Diazotization/Cyclization | Useful intermediates and ligands in coordination chemistry |

Computational and Theoretical Chemistry Studies of 2,3 Diamino 4 Fluorobenzoic Acid and Its Derivatives

Quantum Chemical Calculations for Molecular Structure and Conformation

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most widely used methods for this purpose. science.gov

In the study of aromatic acids, DFT calculations, particularly at the B3LYP level, are employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. For instance, in studies of related molecules like 3,5-diaminobenzoic acid and various chlorobenzoic acids, the B3LYP method combined with basis sets such as 6-311+G(d,p) has been successfully used to obtain optimized structures that are in good agreement with experimental data where available. researchgate.netresearchgate.net This approach allows for a detailed analysis of how substituents influence the geometry of the benzene (B151609) ring and the conformation of the carboxylic acid and amino groups. A computational study on diaminobenzoic acid isomers confirmed that molecular states are responsible for their fluorescence, a finding elucidated through DFT. rsc.org

For 2,3-diamino-4-fluorobenzoic acid, a DFT/B3LYP optimization would reveal the extent of intramolecular hydrogen bonding between the ortho-amino group and the carboxylic acid function, as well as the electronic influence of the fluorine atom on the planarity and bond lengths of the entire molecule.

Table 1: Illustrative Optimized Geometrical Parameters for a Related Aminobenzoic Acid using DFT (Note: This data is for a related molecule, 2-aminobenzoic acid, to illustrate the output of DFT calculations, as specific data for this compound is not available in the cited literature.)

| Parameter | Bond Length (Å) - Calculated | Bond Angle (°) - Calculated |

| C-COOH | 1.485 | |

| C-NH2 | 1.395 | |

| O-H | 0.971 | |

| C=O | 1.221 | |

| O-C-O | ||

| C-C-NH2 | ||

| Data derived from studies on aminobenzoic acids. researchgate.net |

Before DFT became prevalent, ab initio Hartree-Fock (HF) theory was a primary method for such calculations. science.gov While generally less accurate than DFT for many applications due to its neglect of electron correlation, HF is still valuable and serves as a baseline for more advanced methods. Studies on molecules like p-chlorobenzoic acid have utilized both HF and DFT methods to analyze their structure and vibrational spectra, providing a comprehensive comparison. researchgate.net Ab initio methods are derived from first principles without using experimental data for parametrization. researchgate.net

Semi-empirical methods, such as AM1 and PM3, offer a computationally faster alternative, albeit with lower accuracy. core.ac.uk These methods simplify the complex integrals found in ab initio calculations by using parameters derived from experimental data. core.ac.uk Their speed makes them suitable for very large molecular systems or for high-throughput screening, though they are less commonly used now for detailed analysis of smaller molecules where DFT is feasible. core.ac.uk The main advantage of semi-empirical methods is the significant reduction in computation time, allowing for calculations on large molecules. scirp.org

Electronic Structure Analysis and Reactivity Prediction

Understanding the electronic structure of a molecule is key to predicting its chemical reactivity. Analyses such as Frontier Molecular Orbital (FMO) theory and charge distribution mapping provide a picture of where a molecule is likely to undergo electrophilic or nucleophilic attack.

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies reactivity prediction by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO represents the region from which the molecule is most likely to donate electrons, while the LUMO is the region most likely to accept electrons. wikipedia.org

The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. rsc.org In computational studies of molecules like diaminobenzoic acid, the HOMO-LUMO gap is used to predict stability and reactivity. researchgate.net

For this compound, the electron-donating amino groups would be expected to raise the energy of the HOMO, while the electron-withdrawing fluorine and carboxyl groups would lower the energy of the LUMO. This combined effect would likely result in a relatively small HOMO-LUMO gap, indicating a potentially reactive molecule susceptible to processes like oxidation.

Table 2: Illustrative FMO Data for a Diaminobenzoic Acid Derivative (Note: This data is generalized from studies on substituted benzoic acids to illustrate the output of FMO analysis.)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.8 | Primarily localized on the benzene ring and amino groups. |

| LUMO | -1.9 | Primarily localized on the benzene ring and carboxylic acid group. |

| HOMO-LUMO Gap (ΔE) | 3.9 | Indicates the energy required for electronic excitation. |

| Data derived from principles discussed in reference researchgate.netrsc.org. |

The distribution of electron density in a molecule dictates its electrostatic properties. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. researchgate.net These maps are invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions like hydrogen bonding. researchgate.net

For this compound, an MEP map would likely show negative potential around the oxygen atoms of the carboxyl group and the fluorine atom, indicating their role as hydrogen bond acceptors. The amino group hydrogens and the carboxylic acid proton would exhibit positive potential, marking them as hydrogen bond donors.

In addition to MEP maps, atomic charges (e.g., Mulliken or Natural Bond Orbital charges) can be calculated to quantify the charge at each atomic center. Natural Bond Orbital (NBO) analysis also provides detailed information about charge transfer and hyperconjugative interactions within the molecule, further explaining its stability and electronic properties. nih.gov

Spectroscopic Characterization through Theoretical Modeling (e.g., NMR, FT-IR)

Computational methods are widely used to simulate spectroscopic data, which can then be compared with experimental spectra to confirm molecular structures and aid in the assignment of spectral bands.

Theoretical calculations using DFT can predict the vibrational frequencies that correspond to infrared (IR) and Raman absorptions. nih.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. Comparing this to an experimental FT-IR spectrum allows for a precise assignment of each vibrational mode (e.g., O-H stretch, N-H bend, C=O stretch) to a specific peak. researchgate.net Studies on related molecules like 2-amino-5-fluorobenzoic acid and other aminobenzoic acids have shown excellent correlation between DFT-calculated frequencies and experimental FT-IR and FT-Raman spectra. researchgate.netscilit.com

Similarly, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov These calculations provide theoretical ¹H and ¹³C NMR spectra. By comparing calculated chemical shifts with experimental data for related aminobenzoic acids, researchers can validate the computed structure and gain a deeper understanding of the electronic environment around each nucleus. researchgate.net For this compound, this would be particularly useful for understanding the electronic effects of the fluorine substituent on the chemical shifts of the aromatic protons and carbons.

Table 3: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies for a Related Fluorobenzoic Acid (Note: This data is for a related molecule, 2,3,6-tri-fluorobenzoic acid, to illustrate the output of theoretical spectroscopic analysis.)

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) |

| O-H stretch | ~3000 (broad) | 3085 |

| C=O stretch | 1710 | 1725 |

| C-F stretch | 1255 | 1260 |

| O-H bend | 1415 | 1422 |

| Data derived from studies on fluorinated benzoic acids. nih.gov |

Predicted Spectroscopic Parameters

Density Functional Theory (DFT) is a primary computational method used to predict the spectroscopic properties of molecules. science.gov By calculating the electronic structure and vibrational energy levels, researchers can forecast parameters for infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy. These theoretical spectra are invaluable for interpreting experimental results and assigning specific spectral features to the corresponding molecular motions or chemical environments.

For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), would be employed to optimize the molecular geometry and compute harmonic vibrational frequencies. science.gov These calculated frequencies correspond to the fundamental vibrational modes of the molecule, including the stretching and bending of the C-F, C=O, O-H, N-H, and C-N bonds, as well as the vibrations of the aromatic ring. Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), providing information on excitation energies and oscillator strengths. science.gov

Table 1: Illustrative Table of Predicted Vibrational Frequencies for this compound

This table demonstrates the type of data that would be generated from DFT calculations. The values are hypothetical and serve as an example.

| Predicted Wavenumber (cm⁻¹, Scaled) | Vibrational Mode Assignment |

| ~3450 | N-H Asymmetric Stretch |

| ~3350 | N-H Symmetric Stretch |

| ~3100 | O-H Stretch (Carboxylic Acid) |

| ~1700 | C=O Stretch (Carboxylic Acid) |

| ~1620 | NH₂ Scissoring |

| ~1300 | C-N Stretch |

| ~1250 | C-F Stretch |

Correlation with Experimental Spectroscopic Data

A crucial step in computational research is the correlation of predicted data with experimental findings. For spectroscopic analysis, calculated vibrational frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, thereby improving agreement with experimental spectra. researchgate.net Studies on related molecules, such as various aminobenzoic acids and fluorinated benzoic acids, have demonstrated a strong linear correlation between theoretical and experimental spectroscopic data. researchgate.netnih.gov

The process involves recording the experimental FT-IR and FT-Raman spectra of this compound and comparing the peak positions with the scaled wavenumbers predicted by DFT. researchgate.net This comparison allows for a definitive assignment of the experimental bands to specific molecular vibrations. nih.gov Similarly, predicted NMR chemical shifts, calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, can be correlated with experimental ¹H and ¹³C NMR spectra to assign chemical shifts to each atom in the molecule. researchgate.net A high degree of correlation validates the accuracy of the computed molecular structure and electronic properties.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mun.ca For a flexible molecule like this compound, MD simulations can provide critical insights into its conformational landscape, flexibility, and interactions with its environment, such as a solvent or a biological receptor. nih.govnih.gov

An MD simulation would model the molecule's dynamic behavior by solving Newton's equations of motion for the system, revealing how the molecule rotates around its single bonds and how its functional groups (amino and carboxylic acid) interact with each other and with surrounding molecules. mun.ca This is particularly important for understanding how the molecule might adopt different shapes (conformations) and which of these are most stable. nih.gov The simulations can also elucidate the formation and dynamics of intermolecular hydrogen bonds between molecules of this compound or with solvent molecules, which governs its solubility and crystal packing behavior.

Table 2: Potential Conformational and Interaction Data from MD Simulations

This table illustrates the type of insights that would be gained from MD simulations of this compound.

| Parameter | Description of Finding |

| Conformational States | Identification of low-energy conformers, detailing the dihedral angles of the amino and carboxylic acid groups relative to the benzene ring. |

| Radius of Gyration (Rg) | A measure of the molecule's compactness over the simulation time, indicating its overall flexibility. |

| Hydrogen Bond Analysis | Quantification of intramolecular and intermolecular hydrogen bonds, including their lifetimes and geometries (e.g., between the carboxylic acid and an adjacent amino group). |

| Solvent Accessible Surface Area (SASA) | Analysis of the molecule's surface area exposed to a solvent, providing insight into its solubility and interaction potential. |

Hirshfeld Surface Analysis and Intermolecular Bonding Interactions

Hirshfeld surface analysis is a modern graphical method used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgrsc.org Based on the electron distribution of a molecule calculated from X-ray diffraction data, the Hirshfeld surface provides a visual representation of how molecules interact with their neighbors.

For this compound, this analysis would begin with its crystal structure. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, which are typically the most significant interactions stabilizing the crystal structure. nih.gov

The analysis is complemented by 2D fingerprint plots, which summarize all intermolecular contacts in the crystal. These plots provide quantitative percentages for different types of interactions. For this molecule, key interactions would include H···O and H···N contacts from hydrogen bonding involving the amino and carboxylic acid groups, H···H contacts, H···F contacts due to the fluorine atom, and potential C···C (π-π stacking) interactions between aromatic rings. nih.goveurjchem.com This detailed breakdown is essential for understanding the forces that govern the supramolecular assembly of the compound in the solid state. mdpi.com

Table 3: Example of a Quantitative Breakdown of Intermolecular Contacts from Hirshfeld Surface Analysis

This table shows a hypothetical breakdown of intermolecular contacts for this compound, as would be derived from a 2D fingerprint plot.

| Intermolecular Contact Type | Percentage Contribution (%) |

| H···H | 45.0 |

| H···O / O···H | 25.0 |

| H···F / F···H | 15.0 |

| C···H / H···C | 8.0 |

| C···C (π-π stacking) | 4.0 |

| Other | 3.0 |

Future Research Directions and Perspectives

Development of Novel, Efficient, and Sustainable Synthetic Pathways

Current synthetic routes to 2,3-diamino-4-fluorobenzoic acid often involve multiple steps, including fluorination, nitration, and reduction. Future research will likely focus on developing more streamlined and environmentally friendly synthetic methods. This could involve the exploration of greener reagents and solvents, as well as catalytic systems that improve yield and reduce waste. researchgate.net For instance, the development of one-pot syntheses or flow chemistry processes could offer significant advantages in terms of efficiency and scalability. chemmethod.com Furthermore, research into sustainable fluorination techniques, potentially moving away from harsh reagents to more benign sources of fluorine, would be a significant advancement. acs.orgresearchgate.net The use of ionic liquids as recyclable reaction media also presents a promising avenue for greener synthesis of fluoro-aromatics. researchgate.net

Exploration of New Reactivity Modes and Selective Transformations

The reactivity of this compound is governed by its three functional groups: the carboxylic acid, and the two amino groups, all influenced by the fluorine substituent. Future investigations will likely delve deeper into the selective transformation of this molecule. For example, developing methods for the selective acylation, alkylation, or diazotization of one amino group over the other would open up new avenues for creating complex derivatives. The unique electronic environment of the aromatic ring could also be exploited in novel C-H activation or cross-coupling reactions to introduce further diversity. acs.org Research into the oxidative coupling of the aniline (B41778) moieties to form azo compounds could also be a fruitful area of exploration, potentially leading to new dyes or functional materials. scispace.com

Design and Synthesis of Advanced Derivatives with Tailored Chemical Functionalities

The core structure of this compound is an ideal scaffold for the synthesis of advanced derivatives with specific, tailored functionalities. By modifying the amino and carboxylic acid groups, researchers can tune the molecule's properties for various applications. For example, derivatization with different pharmacophores could lead to the development of new therapeutic agents. researchgate.netnih.gov The synthesis of polymers or materials incorporating this moiety could result in novel properties, such as enhanced thermal stability or specific recognition capabilities. The introduction of additional fluorine-containing groups is a well-established strategy to modify biological properties and could be applied to derivatives of this compound. nih.gov

Application in Emerging Fields of Chemical Science and Technology

The unique properties of this compound and its derivatives suggest potential applications in a variety of emerging fields. In materials science, its structure could be incorporated into the design of novel liquid crystals, with the fluorine substitution potentially enhancing electro-optical properties. tandfonline.com Its derivatives could also be investigated as inhibitors for atomic layer deposition (ALD) processes or as components in the development of new chemical tracers for environmental or industrial applications. acs.orgmdpi.com Furthermore, the compound could serve as a key building block in the synthesis of complex heterocyclic compounds with potential applications in medicinal chemistry and drug discovery. mdpi.com

Integration of Advanced Computational and Experimental Methodologies for Comprehensive Understanding

A synergistic approach combining computational modeling and experimental work will be crucial for a comprehensive understanding of this compound. Quantum chemical calculations, such as Density Functional Theory (DFT), can provide insights into the molecule's electronic structure, reactivity, and spectroscopic properties. nih.govresearchgate.net Molecular dynamics simulations could be employed to study the interactions of its derivatives with biological targets or their aggregation behavior in different solvents. bham.ac.uktandfonline.com This computational data can guide experimental work, leading to more efficient discovery and optimization of new derivatives and applications. tandfonline.commdpi.com The integration of these methodologies will accelerate the exploration of this promising chemical compound.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,3-Diamino-4-fluorobenzoic acid in a laboratory setting, and how can regioselectivity be controlled during the introduction of amino groups?

- Methodology : Synthesis typically involves sequential functionalization of a fluorobenzoic acid scaffold. For example, fluorination at the 4-position can be achieved via electrophilic aromatic substitution, followed by nitration and subsequent reduction to introduce amino groups at the 2- and 3-positions. Regioselectivity is controlled using directing groups (e.g., carboxylic acid or fluorine) and optimizing reaction conditions (temperature, catalysts). Purification via recrystallization or column chromatography is critical to isolate the product .

- Key Considerations : Monitor reaction intermediates using thin-layer chromatography (TLC) and confirm regiochemistry via -NMR coupling patterns and -NMR shifts.

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodology :

- NMR Spectroscopy : -NMR identifies amino proton environments and coupling with fluorine. -NMR confirms fluorine substitution patterns.

- IR Spectroscopy : Detects carboxylic acid (C=O stretch at ~1700 cm) and amino group (N-H stretches at ~3300 cm).

- X-ray Crystallography : Resolves 3D molecular geometry using software like WinGX for data refinement .

Q. What experimental protocols are advised for assessing the potential enzyme inhibitory activity of this compound?

- Methodology : Use in vitro enzyme inhibition assays (e.g., cyclooxygenase or lipoxygenase) with salicylic acid derivatives as positive controls. Prepare serial dilutions of the compound (1–100 µM) and measure IC values. Include kinetic studies to determine inhibition mechanisms (competitive/non-competitive). Validate results with statistical tools (e.g., ANOVA) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points, solubility) of this compound across studies?

- Methodology :

- Reproducibility : Replicate synthesis and characterization under controlled conditions (solvent purity, humidity).

- Data Cross-Validation : Compare results with authoritative databases (PubChem, NIST) and literature. For example, melting point discrepancies may arise from polymorphic forms, which can be analyzed via differential scanning calorimetry (DSC) .

- Statistical Analysis : Apply multivariate analysis to identify variables (e.g., crystallization solvents) influencing property variations.

Q. What strategies are recommended for analyzing the electronic effects of fluorine substituents on the reactivity of the carboxylic acid and amino groups?

- Methodology :

- Computational Modeling : Density Functional Theory (DFT) calculations assess electron-withdrawing effects of fluorine on carboxylate acidity (pK) and amino group basicity.

- Experimental Validation : Perform pH-dependent titration for pK determination. Compare reactivity in nucleophilic acyl substitution (e.g., esterification) with non-fluorinated analogs .

- Case Study : Fluorine at the 4-position increases carboxylate stability, reducing decarboxylation rates under thermal stress.

Q. How can researchers optimize synthetic routes for this compound derivatives while minimizing side reactions?

- Methodology :

- Protecting Groups : Use tert-butoxycarbonyl (Boc) for amino groups during fluorination to prevent undesired side reactions.

- Catalytic Systems : Employ transition-metal catalysts (e.g., Pd/C) for selective reductions of nitro intermediates.

- Reaction Monitoring : Real-time analysis via LC-MS or in-situ IR spectroscopy identifies byproducts early .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.